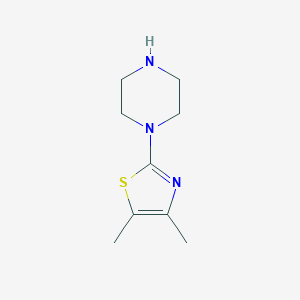

4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Beschreibung

Eigenschaften

IUPAC Name |

4,5-dimethyl-2-piperazin-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-7-8(2)13-9(11-7)12-5-3-10-4-6-12/h10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKCBYOBDPYRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601289 | |

| Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69389-13-5 | |

| Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole typically involves the reaction of 2-bromo-4,5-dimethylthiazole with piperazine. This reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dimethyl-2-(piperazin-1-yl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been extensively studied. 4,5-Dimethyl-2-(piperazin-1-yl)thiazole has shown promise in models of epilepsy. Research indicates that thiazole compounds can effectively inhibit seizures through various mechanisms:

- Mechanism of Action : Thiazole derivatives often modulate neurotransmitter systems, including glutamatergic and GABAergic pathways. They may also interact with ion channels and receptors involved in seizure activity .

- Case Studies : In a study involving thiazole-linked compounds, certain analogues demonstrated significant anticonvulsant activity with median effective doses lower than existing treatments like ethosuximide . Specifically, compounds containing para-halogenated phenyl groups attached to thiazole rings exhibited enhanced efficacy.

Table 1: Anticonvulsant Activity of Thiazole Derivatives

| Compound | Median Effective Dose (mg/kg) | Protection Index |

|---|---|---|

| Compound A | 18.4 | 9.2 |

| Compound B | 24.38 | Not reported |

Analgesic and Anti-inflammatory Effects

This compound also exhibits analgesic properties. Research has indicated that compounds with thiazole and piperazine moieties can inhibit cyclooxygenase enzymes (COX), which are crucial in pain and inflammation pathways:

- Mechanisms : The analgesic effects are attributed to the modulation of various receptors including α2 adrenergic and serotonergic receptors . Additionally, these compounds may influence the release of pro-inflammatory cytokines.

Table 2: Analgesic Properties of Thiazole Compounds

| Compound | Mechanism of Action | Observed Effects |

|---|---|---|

| Compound C | COX inhibition | Pain relief in animal models |

| Compound D | Cytokine modulation | Reduced inflammation |

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives is significant, especially against resistant strains of bacteria:

- Research Findings : Studies have shown that this compound and its analogues have varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria . The presence of specific substituents on the thiazole ring can enhance this activity.

Table 3: Antimicrobial Efficacy

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound E | Staphylococcus aureus | 50 μg/mL |

| Compound F | Escherichia coli | 100 μg/mL |

Anticancer Applications

Emerging research highlights the anticancer properties of thiazole derivatives:

- Mechanisms : Thiazoles may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

- Case Studies : In vitro studies have demonstrated that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The structure-activity relationship (SAR) analysis indicates that the presence of electronegative groups enhances antiproliferative activity .

Table 4: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound G | MCF-7 | 15 |

| Compound H | DU145 | 20 |

Wirkmechanismus

The mechanism of action of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial activity . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Thiazole Derivatives

Structural and Physicochemical Properties

The table below compares 4,5-Dimethyl-2-(piperazin-1-yl)thiazole with analogous thiazole derivatives differing in substituents:

Key Observations :

- Piperazine vs. Alkyl Substituents : The piperazine group in the target compound introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to alkyl-substituted analogs like 4,5-dimethyl-2-isobutylthiazole .

Thiazoles in Drug Design

Thiazole derivatives are widely studied for antimicrobial, antiviral, and anticancer activities. The piperazine moiety in this compound is a common pharmacophore in drug candidates, enhancing bioavailability and target affinity through hydrogen bonding and basicity . For example:

- Antimicrobial Activity : Pyrazole-thiazole hybrids (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine) demonstrate broad-spectrum antimicrobial effects, highlighting the importance of heterocyclic substituents .

Corrosion Inhibition

Thiazole derivatives like 4,5-dimethylthiazol-2-amine (DTA) exhibit corrosion inhibition due to electron-rich sulfur and nitrogen atoms. The target compound’s piperazine group may enhance adsorption on metal surfaces, though this remains unexplored .

Biologische Aktivität

Overview

4,5-Dimethyl-2-(piperazin-1-yl)thiazole is a heterocyclic compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The compound's structure features a thiazole ring substituted with a piperazine moiety, which enhances its versatility as a scaffold for developing biologically active molecules. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant research findings.

The biological activity of this compound largely stems from its interaction with various molecular targets:

- Target Enzymes : The compound has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. By binding to the active site of DNA gyrase, it disrupts the replication process, leading to bacterial cell death.

- Cellular Effects : In cancer cell lines such as MCF-10A, the compound induces loss of cell viability by modulating metabolic pathways and gene expression. Its effects on cellular signaling pathways further contribute to its potential as an anticancer agent.

This compound exhibits several important biochemical properties:

- Antimicrobial Activity : Preliminary studies indicate that this compound displays significant antimicrobial properties against various strains of bacteria, including Staphylococcus species. This is attributed to its ability to penetrate microbial cells and disrupt cellular integrity.

- Neuroprotective Effects : In vitro studies have demonstrated that derivatives of thiazole compounds can exhibit neuroprotective effects against oxidative stress in neuronal cell lines. For instance, certain derivatives have shown efficacy in reducing pro-inflammatory cytokines in models of oxidative damage .

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, with notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). -

Cytotoxicity Assessment :

The cytotoxic effects of the compound were assessed using MTT assays on MCF-10A cells. The findings revealed that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM, indicating potential for development as an anticancer agent. -

Neuroprotective Studies :

In a model of oxidative stress induced by hydrogen peroxide in PC12 cells, compounds related to this compound demonstrated neuroprotective effects by significantly reducing levels of inflammatory markers such as IL-1β and TNF-α compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-dimethyl-2-(piperazin-1-yl)thiazole, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 4,5-dimethylthiazole derivatives and piperazine. Key steps include:

- Thiazole Halogenation : Reacting 4,5-dimethylthiazole with halogenating agents (e.g., POCl₃ or SOCl₂) to generate reactive intermediates like 2-chloro-4,5-dimethylthiazole .

- Piperazine Coupling : Substituting the halogen atom with piperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Catalysts like K₂CO₃ improve yields by facilitating deprotonation .

- Yield Optimization : Lowering reaction temperatures (e.g., 60°C) and using microwave-assisted synthesis can reduce side reactions and improve yields (e.g., from 20% to 48% as reported for analogous compounds) .

Q. How is the structural integrity of this compound confirmed in synthetic chemistry?

- Methodological Answer : Characterization relies on:

- ¹H/¹³C-NMR Spectroscopy : Peaks at δ 2.34 ppm (methyl groups on thiazole) and δ 3.1–3.5 ppm (piperazine protons) confirm substitution .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular formula C₉H₁₄N₄S (calc. 210.09) validate purity .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as seen in related thiazole-piperazine hybrids .

Q. What pharmacological activities have been reported for thiazole-piperazine hybrids, and how do they inform studies on this compound?

- Methodological Answer :

- Antimicrobial Activity : Thiazole derivatives inhibit bacterial enzymes (e.g., DNA gyrase) via π-π stacking and hydrogen bonding .

- Antimalarial Potential : Piperazine-linked thiazoles disrupt Plasmodium falciparum gamete development (IC₅₀ ~100 nM) by targeting kinase pathways .

- Serotonin Receptor Modulation : Analogues like 2-(4-chlorophenylpiperazinyl)thiazoles show 5-HT₁A receptor affinity (Ki < 50 nM), suggesting CNS applications .

Advanced Research Questions

Q. How do researchers address contradictory efficacy data for thiazole-piperazine hybrids in antimicrobial vs. anticancer assays?

- Methodological Answer : Contradictions arise from assay-specific variables:

- Cellular Uptake Differences : Lipophilicity (logP > 2) enhances membrane permeability in bacterial models but may reduce solubility in cancer cell lines .

- Target Selectivity : Use computational docking (e.g., AutoDock Vina) to compare binding energies with bacterial gyrase vs. human topoisomerase II .

- Statistical Validation : Apply ANOVA to compare IC₅₀ values across ≥3 independent assays, controlling for cell viability (MTT vs. resazurin assays) .

Q. What computational strategies are employed to design derivatives with enhanced metabolic stability?

- Methodological Answer :

- SAR Studies : Replace methyl groups with electron-withdrawing substituents (e.g., -CF₃) to reduce CYP450-mediated oxidation .

- Molecular Dynamics (MD) : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to predict metabolic hotspots .

- ADMET Prediction : Tools like SwissADME assess logS (solubility) and BBB permeability, prioritizing derivatives with t₁/₂ > 4 hours .

Q. How can regiochemical challenges in synthesizing this compound be resolved?

- Methodological Answer :

- Protection-Deprotection : Use Boc-protected piperazine to prevent N-alkylation side reactions .

- Microwave Synthesis : Enhances regioselectivity by reducing reaction time (e.g., 30 minutes vs. 24 hours) .

- HPLC Monitoring : Track intermediate formation (e.g., 2-chloro-thiazole) to optimize stoichiometry .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.